molecular formula C11H9Cl2N B1602579 2-Chloro-3-(chloromethyl)-8-methylquinoline CAS No. 948291-50-7

2-Chloro-3-(chloromethyl)-8-methylquinoline

Cat. No. B1602579
CAS RN: 948291-50-7
M. Wt: 226.1 g/mol
InChI Key: AFLRXIHGPHYZBL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its IUPAC name and other synonyms .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, and stability. It could also include computational studies to predict these properties .

Scientific Research Applications

Synthesis of Quinolinyl Amines

The compound 2-Chloro-3-(chloromethyl)-8-methylquinoline has been utilized in the synthesis of quinolinyl amines. These compounds were prepared through nucleophilic substitution reactions and showed promising antifungal and antibacterial activities, especially when electron-withdrawing groups were included in the phenyl ring (Kumar et al., 2011).

Formation of Anilinoquinoline Compounds

It has been involved in reactions with phosphoryl chloride to form various anilinoquinoline compounds. These reactions have demonstrated the compound's reactivity and potential for creating structurally diverse molecules (Fukuda, Okamoto, & Sakurai, 1977).

Applications in Material Sciences

Metaloquinolate-Containing Polymers

The compound has been used in the synthesis of metaloquinolate-containing polymers, showing promise for applications in OLED technology due to their good thermal stability and strong fluorescence properties (Qun-bo, Du, & Lu, 2007).

Applications in Spectroscopy and Structural Analysis

Charge Density Analysis

Studies have utilized 2-Chloro-3-(chloromethyl)-8-methylquinoline to investigate the nature of Cl···Cl intermolecular interactions, providing insights into electron density distributions and molecular interactions (Hathwar & Guru Row, 2010).

Spectroscopic Characterization

It has been subjected to structural and spectroscopic analysis using techniques like UV–Vis, NMR, and vibrational spectral techniques, contributing to the understanding of its molecular characteristics and potential pharmaceutical applications (Kose, Atac, & Bardak, 2018).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. This could include its binding to specific receptors or enzymes, and its overall effect on biological pathways .

Safety and Hazards

This would involve studying the toxicity of the compound, including its LD50 (the dose at which it is lethal to 50% of a population). It would also include information on how to handle and store the compound safely .

properties

IUPAC Name

2-chloro-3-(chloromethyl)-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-7-3-2-4-8-5-9(6-12)11(13)14-10(7)8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLRXIHGPHYZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588987
Record name 2-Chloro-3-(chloromethyl)-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(chloromethyl)-8-methylquinoline

CAS RN

948291-50-7
Record name 2-Chloro-3-(chloromethyl)-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(chloromethyl)-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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